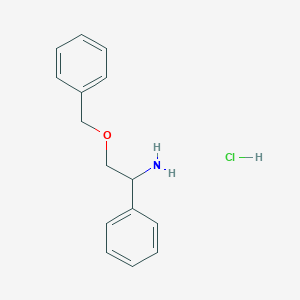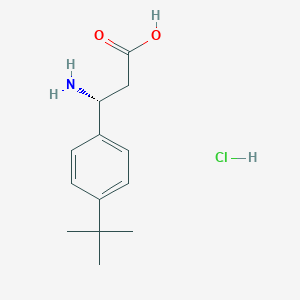
(4-Fluor-2-nitrophenyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Molecular Structure Analysis
The molecular weight of “(4-Fluoro-2-nitrophenyl)methanol” is 171.13 . The InChI code for this compound is 1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 .Chemical Reactions Analysis
“(4-Fluoro-2-nitrophenyl)methanol” is a chemical compound that exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties.Physical And Chemical Properties Analysis
“(4-Fluoro-2-nitrophenyl)methanol” is a pale-yellow to yellow-brown solid . and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
(4-Fluor-2-nitrophenyl)methanol: wird in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer Moleküle durch nucleophile aromatische Substitutionsreaktionen. Seine Nitrogruppe kann als elektronenziehende Gruppe wirken und so die Einführung verschiedener Nucleophile in den aromatischen Ring erleichtern .
Pharmazeutische Entwicklung
In der pharmazeutischen Forschung dient This compound als Vorläufer für die Synthese von Wirkstoffmolekülen. Seine strukturelle Komplexität ermöglicht die Herstellung verschiedener Pharmakophore, die für die Entwicklung neuer Medikamente mit spezifischen biologischen Aktivitäten unerlässlich sind .
Materialwissenschaften
Diese Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften. So kann sie zur Synthese von m-Aryloxyphenolen verwendet werden, die wertvoll für die Herstellung von Kunststoffen, Klebstoffen und Beschichtungen mit verbesserter thermischer Stabilität und Flammbeständigkeit sind .
Chemieingenieurwesen
This compound: spielt in der Chemietechnik eine wichtige Rolle für die Entwicklung von Prozessen, die die Synthese von Zwischenprodukten für pharmazeutische Wirkstoffe beinhalten. Seine Reaktivität wird bei der kontinuierlichen Produktion von Schlüsselzwischenprodukten in Mikrofluidik-Systemen genutzt .
Biochemie
In der Biochemie wird This compound verwendet, um aktivierte Ester für die indirekte Radiofluorierung von Biomolekülen herzustellen. Diese Anwendung ist entscheidend für molekulare Bildgebungstechniken wie die Positronen-Emissions-Tomographie (PET), bei der die Markierung von Biomolekülen mit radioaktiven Isotopen erforderlich ist .
Analytische Chemie
Die Derivate der Verbindung, insbesondere Azide, werden in der analytischen Chemie für die Immobilisierung von Biomolekülen und die Biokonjugation eingesetzt. Dies ist unerlässlich für die Konstruktion von Biokonjugaten und die Funktionalisierung von Polymeroberflächen, die in biochemischen Assays und Synthesen von grundlegender Bedeutung sind .
Safety and Hazards
The safety information for “(4-Fluoro-2-nitrophenyl)methanol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
“(4-Fluoro-2-nitrophenyl)methanol” exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties. This suggests that there is potential for further exploration and development of this compound in the future.
Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of “(4-Fluoro-2-nitrophenyl)methanol”. They highlight its potential in scientific research, particularly in the synthesis of various derivatives. They also discuss its role in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that compounds with a similar (2-nitrophenyl)methanol scaffold can inhibit key enzymes involved in signal molecule biosynthesis in cell-to-cell communication . This inhibition can lead to significant changes in the target cells, such as reduced biofilm activity .
Biochemical Pathways
Similar compounds have been shown to influence the cell-to-cell communication pathways in bacteria . By inhibiting key enzymes in these pathways, these compounds can disrupt the normal functioning of the cells and lead to changes in gene expression and behavior .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can provide some insights into its potential bioavailability .
Result of Action
Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to display anti-biofilm activity and a tight-binding mode of action . This suggests that (4-Fluoro-2-nitrophenyl)methanol could potentially have similar effects.
Action Environment
It is known that environmental factors such as ph can significantly affect the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
(4-fluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLMINHMFZNILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694557 | |
| Record name | (4-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1043416-40-5 | |
| Record name | (4-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






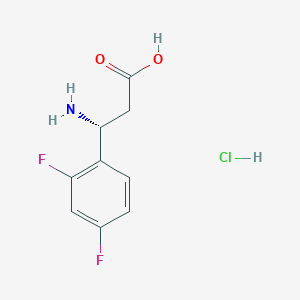
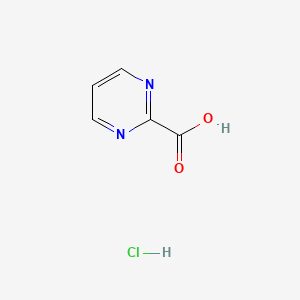
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)


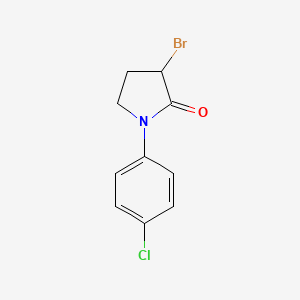
amine hydrochloride](/img/structure/B1441446.png)
